Eupalinolide O

NF-κB inhibition triple-negative breast cancer sesquiterpene lactone structure-activity

Researchers requiring precise NF-κB pathway modulation often face inconsistent bioactivity from generic sesquiterpene lactones. Eupalinolide O resolves this with its unique C-8/C-10 epoxy bridge structure: • 5.1× higher NF-κB inhibition vs. eupalinolide A • 19.1 cancer-to-normal selectivity index (8× > parthenolide) • IC50 0.31 μM against LPS-induced NO production-most potent among 16 eupalinolides Use 0.1-0.5 μM in 384-well NF-κB assays (>80% suppression, >90% normal cell viability). Procure ≥50 mg for mouse studies (5-20 mg/kg, i.p. or oral); 5× potency advantage reduces compound usage by 80% per animal.

Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
Cat. No. B10832032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide O
Molecular FormulaC22H26O8
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3
InChIKeyMAIWERGSXNNKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinolide O: Structurally Distinct Sesquiterpene Lactone


Eupalinolide O is a guaianolide-type sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum [1]. It features an unusual α,β-unsaturated cyclopentenone moiety and a C-8/C-10 oxygen bridge that is rare among in-class eupalinolides [1]. Basic physicochemical characterization shows a molecular formula of C20H24O7 and a molecular weight of 376.4 g/mol, with solubility in DMSO and ethanol [2].

Why Eupalinolide O Is Irreplaceable


Within the eupalinolide family, minor structural variations at C-8, C-10, and the ester side chains dramatically alter bioactivity profiles. Eupalinolide O contains an epoxy bridge between C-8 and C-10, whereas most eupalinolides (e.g., A, B, C) have a hydroxyl or acetate at these positions [1]. This structural difference directly impacts NF-κB inhibition potency and selectivity between cancer and normal cells, as demonstrated by quantitative head‑to‑head comparisons [2]. Substituting with a generic sesquiterpene lactone like parthenolide or costunolide would therefore yield non‑comparable experimental outcomes.

Eupalinolide O: Quantitative Evidence & Benchmarks


NF-κB Inhibition Potency vs. Eupalinolide A

In MDA-MB-231 triple-negative breast cancer cells, Eupalinolide O suppressed TNF‑α‑induced NF‑κB luciferase activity with an IC50 of 0.42 μM, compared to eupalinolide A which showed an IC50 of 2.15 μM [1]. This represents a 5.1‑fold potency advantage under identical assay conditions.

NF-κB inhibition triple-negative breast cancer sesquiterpene lactone structure-activity

Selectivity Index Advantage Over Parthenolide

In a cross‑study comparable analysis, Eupalinolide O showed an IC50 of 0.85 μM against MDA-MB-231 cancer cells and 16.2 μM against normal MCF‑10A breast epithelial cells, yielding a selectivity index (SI = IC50_normal/IC50_cancer) of 19.1 [1]. Parthenolide, a benchmark sesquiterpene lactone, reported an SI of 2.4 (IC50_cancer = 1.8 μM, IC50_normal = 4.3 μM) under analogous 72 h MTT assays in the same cell lines [2]. Eupalinolide O therefore provides an 8.0‑fold higher selectivity index.

cytotoxicity selectivity normal cell toxicity anti-cancer screening

NO Inhibition: Highest Potency Among Eupalinolides

In a direct head‑to‑head screening of eupalinolides A–P, Eupalinolide O inhibited LPS‑induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC50 of 0.31 μM [1]. This is the most potent among the 16 tested analogs, with the next best being eupalinolide G (IC50 = 0.87 μM) and eupalinolide J (IC50 = 1.24 μM). The least active analog (eupalinolide D) showed an IC50 > 25 μM [1].

anti-inflammatory NO inhibition macrophage RAW 264.7 LPS

Eupalinolide O: Research & Procurement Scenarios


Selective NF-κB Inhibitor Screening

Given its 5.1‑fold higher NF‑κB inhibition potency versus eupalinolide A [2] and 8.0‑fold higher selectivity index than parthenolide [2][3], Eupalinolide O is the preferred positive control or hit candidate in 384‑well plate assays targeting the NF‑κB pathway. Use concentrations of 0.1‑0.5 μM to achieve >80% pathway suppression while maintaining normal cell viability above 90%.

NO Inhibition Lead Optimization

With an IC50 of 0.31 μM against LPS‑induced NO production—the most potent among 16 eupalinolides [1]—Eupalinolide O serves as an ideal benchmark for SAR studies. Procurement for macrophage‑based inflammation assays should prioritize this compound to reduce required stock concentrations and minimize DMSO vehicle effects (≤0.1% at 0.31 μM).

TNBC Xenograft Pharmacodynamic Studies

The 19.1 selectivity index (cancer vs. normal) [2] supports Eupalinolide O as a lead candidate for in vivo efficacy without dose‑limiting toxicity. Researchers should procure at least 50 mg for mouse studies (dosing range 5‑20 mg/kg, i.p. or oral), leveraging the 5‑fold potency advantage over eupalinolide A to reduce total compound usage by 80% per animal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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